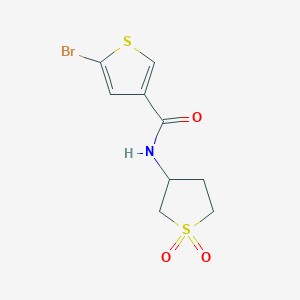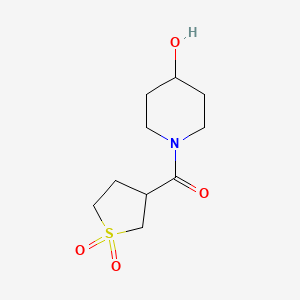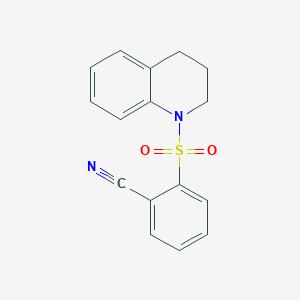
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as DPHM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPHM is a small molecule that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone is believed to exert its effects through the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone can reduce inflammation and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. It has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In addition, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have neuroprotective effects in a rat model of Parkinson's disease. It is believed that these effects are due to the inhibition of certain enzymes such as COX-2 and 5-LOX.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have low toxicity in animal models. However, one limitation of using (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is that it has low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone. One potential direction is to investigate its potential as a therapeutic agent in other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone in humans. Finally, the development of more efficient synthesis methods for (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone could potentially increase its availability for research purposes.
Méthodes De Synthèse
The synthesis method of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone involves the reaction of 4-hydroxypiperidine with 1,5-dimethylpyrazole-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified by column chromatography. The yield of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone is typically around 50%.
Applications De Recherche Scientifique
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. In a study conducted on mice, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone was found to inhibit the growth of breast cancer cells. Additionally, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have neuroprotective effects in a rat model of Parkinson's disease.
Propriétés
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-10(7-12-13(8)2)11(16)14-5-3-9(15)4-6-14/h7,9,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQZXALDHLUKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)
![1-[2-Fluoro-6-[3-(hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B7541786.png)




![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)

